molecular formula C13H14 B13796732 [(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene

[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene

Katalognummer: B13796732
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: UYDFRXOJNZGRBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene is an organic compound that features a cyclopentadiene ring substituted with a methyl group and a benzene ring attached via a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene typically involves the alkylation of 3-methyl-1,3-cyclopentadiene with benzyl chloride under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, forming a nucleophilic species that can attack the benzyl chloride, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the cyclopentadiene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated cyclopentane derivatives

    Substitution: Halogenated or nitrated benzene derivatives

Wissenschaftliche Forschungsanwendungen

[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of [(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various chemical reactions, interacting with other molecules to form new bonds and structures. The molecular targets and pathways involved are determined by the nature of the substituents and the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene can be compared with other similar compounds such as:

    1-Methyl-1,3-cyclopentadiene: Lacks the benzene ring, making it less versatile in certain applications.

    Benzylcyclopentadiene: Similar structure but without the methyl group on the cyclopentadiene ring, affecting its reactivity and properties.

    Methylbenzene (Toluene): Contains a methyl group on the benzene ring but lacks the cyclopentadiene moiety, leading to different chemical behavior.

The uniqueness of this compound lies in its combination of a cyclopentadiene ring with a benzene ring, providing a versatile platform for various chemical transformations and applications.

Eigenschaften

Molekularformel

C13H14

Molekulargewicht

170.25 g/mol

IUPAC-Name

(3-methylcyclopenta-1,3-dien-1-yl)methylbenzene

InChI

InChI=1S/C13H14/c1-11-7-8-13(9-11)10-12-5-3-2-4-6-12/h2-7,9H,8,10H2,1H3

InChI-Schlüssel

UYDFRXOJNZGRBH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCC(=C1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.